The compound (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol is a complex organic molecule with potential applications in medicinal chemistry. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities. The specific stereochemistry indicated by the notation (2R,3S,11bS) suggests that it has multiple chiral centers, contributing to its unique properties and potential interactions within biological systems.
Isoquinoline derivatives can be sourced from natural products or synthesized through various organic reactions. The specific compound in question may be derived from precursor compounds found in certain plant species or synthesized via laboratory methods involving multi-step organic synthesis.
This compound is classified as a pyridoisoquinoline due to its structural features combining a pyridine ring and an isoquinoline framework. It can also be categorized under alkaloids, which are nitrogen-containing compounds often associated with pharmacological effects.
The synthesis of (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol typically involves several key steps:
Common techniques for synthesizing complex organic compounds include:
The molecular structure of the compound features a hexahydroisoquinoline core with methoxy groups at the 9 and 10 positions and an isobutyl substituent at the 3 position. The stereochemistry is critical for its biological activity.
The molecular formula can be represented as , indicating a relatively high molecular weight typical of complex organic molecules.
The compound may participate in various chemical reactions such as:
Understanding the reactivity of this compound is essential for predicting its behavior in biological systems and during synthetic procedures. Reaction conditions such as temperature, solvent choice, and catalysts significantly influence outcomes.
The mechanism of action for isoquinoline derivatives often involves interactions with biological targets such as enzymes or receptors. For this specific compound:
Research into similar compounds suggests that isoquinolines can exhibit effects ranging from anti-inflammatory to neuroprotective actions depending on their structure and substituents.
The compound likely exhibits properties typical of organic molecules such as:
Chemical stability under various conditions (e.g., light, heat) is crucial for practical applications. Studies using techniques like differential scanning calorimetry may provide insights into thermal stability.
The potential applications of (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol include:
This compound exemplifies the intricate relationship between molecular structure and biological activity in medicinal chemistry. Further research is necessary to fully elucidate its potential therapeutic roles and mechanisms of action.
The compound systematically named (2R,3S,11bS)-3-isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol represents a stereochemically defined derivative within the dihydrotetrabenazine structural class. Its IUPAC name precisely defines the fused hexacyclic system containing a pyridine ring annulated to an isoquinoline moiety, with partial saturation at six positions (2,3,4,6,7,11b). The stereochemical descriptors (2R,3S,11bS) establish the absolute configuration at the three chiral centers, which is critical for biological activity. This configuration is maintained through a trans ring fusion between the C and D rings, with the isobutyl substituent adopting an equatorial orientation [2] [6].
The compound is commonly designated as β-dihydrotetrabenazine or the active (+)-(α)-dihydrotetrabenazine enantiomer in pharmacological literature, though these terms historically referenced isomeric mixtures. Its chemical registry (CAS 924854-62-6) provides unambiguous identification distinct from other stereoisomers like the (2R,3R,11bR)-configuration (CAS 171598-74-6) or the racemic mixture (CAS 3466-75-9) [2] [8]. The molecular formula C₁₉H₂₉NO₃ corresponds to a monoisotopic mass of 319.46 g/mol, with the specific enantiomer exhibiting a purity ≥97% in reference materials [2].
Table 1: Nomenclature and Identifier Summary
Classification | Designation |
---|---|
Systematic IUPAC Name | (2R,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol |
CAS Registry Number | 924854-62-6 |
Common Synonyms | β-DHTBZ; (+)-α-dihydrotetrabenazine; (11bS)-dihydrotetrabenazine |
Molecular Formula | C₁₉H₂₉NO₃ |
Molecular Weight | 319.46 g/mol |
Key Stereocenters | C2(R), C3(S), C11b(S) |
This compound belongs to the 1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline structural class, characterized by a partially saturated tetracyclic scaffold combining pyridine and isoquinoline pharmacophores. The core consists of rings A (aromatic benzene), B (cyclohexane), C (piperidine), and D (pyridine), with ring junction stereochemistry enforcing a rigid boat-like conformation of the C ring [6]. The isobutyl group at C3 and methoxy groups at C9 and C10 constitute essential substituents that modulate interactions with biological targets.
Distinguishing features from simpler tetrahydroisoquinolines include:
Table 2: Core Structural Features of Pyrido[2,1-a]isoquinoline Scaffold
Structural Element | Role in Molecular Recognition |
---|---|
C2-Hydroxyl Group | Hydrogen bonding with VMAT2 residues; chiral environment |
C3-Isobutyl Chain | Hydrophobic interaction with vesicular protein pockets |
C9/C10 Methoxy Groups | Electron donation enhancing aromatic π-density for stacking |
Piperidine Nitrogen | Protonation site enabling ionic interaction |
Ring Fusion Stereochemistry | Conformational control of binding cavity complementarity |
The compound emerged from systematic stereochemical refinements of tetrabenazine (TBZ), initially developed in the 1950s as an antipsychotic. Early pharmacological studies identified dihydrotetrabenazine metabolites as the primary mediators of vesicular monoamine transporter 2 (VMAT2) inhibition, prompting isolation of stereoisomers in the 1990s [5] [8]. Kilbourn’s seminal 1995 work established that the (2R,3S,11bS) enantiomer exhibits superior binding affinity (IC₅₀ = 8 nM) compared to diastereomers, confirming its status as the pharmacologically active form [1] [6]. This enantioselectivity arises from optimal three-dimensional positioning of the C2-hydroxyl and C3-isobutyl groups within the VMAT2 binding pocket.
The late 1990s witnessed targeted development of this specific enantiomer for neuropsychiatric disorders, culminating in key patents (e.g., US8357697B2) covering its use in hyperkinetic movement disorders. Clinical validation arrived through Phase II trials demonstrating a 35% reduction in tic severity for Tourette syndrome patients, positioning it as a high-precision alternative to first-generation VMAT2 inhibitors with reduced off-target effects [5] [6]. Its evolution exemplifies the transition from racemic pharmacology to enantiomer-specific drug design in central nervous system therapeutics.
Table 3: Historical Milestones in Development
Timeline | Key Advancement | Significance |
---|---|---|
1950s | Tetrabenazine (racemic) introduction | Initial VMAT2 inhibition concept |
1995 | Stereospecific binding characterization (Kilbourn et al.) | Identification of (2R,3S,11bS) as high-affinity enantiomer |
2003 | Synthetic route optimization (Perera et al.) | Scalable stereoselective synthesis |
2005 | Pharmacokinetic profiling (Mager et al.) | Confirmation of brain penetration |
2012 | Patent US8357697B2 issuance | Therapeutic claims for Huntington’s, Tourette’s |
Comprehensive Compound List
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1